Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound with the molecular formula and a CAS number of 40699-38-5. This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. Oxadiazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate is classified as an organoheterocyclic compound. Specifically, it falls under the subclass of oxazoles within the broader category of azoles. Its structure features both oxadiazole and isoxazole moieties, contributing to its unique chemical properties and biological activities .
The synthesis of ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate typically involves multi-step synthetic routes that may include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and purity .
Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions highlight its potential utility in synthetic organic chemistry and drug development .
The mechanism of action for compounds containing the oxadiazole moiety often involves interaction with biological targets such as enzymes or receptors. For instance:
Data from biological evaluations indicate that derivatives of oxadiazoles exhibit significant activity against various cancer cell lines and pathogens .
Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate is typically presented as a solid at room temperature. Specific physical properties such as melting point and solubility are not extensively documented but are essential for practical applications.
Key chemical properties include:
These properties are critical for handling and storage considerations .
Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate has potential applications in several scientific fields:
The ongoing research into oxadiazole derivatives continues to unveil new therapeutic potentials and applications across various domains .
Heterocyclic compounds constitute >75% of pharmaceutical agents, with nitrogen-oxygen heterocycles demonstrating exceptional versatility in drug design. The structural complexity offered by these frameworks enables precise manipulation of pharmacodynamic and pharmacokinetic properties. Among these, 1,2,4-oxadiazoles and isoxazoles have emerged as privileged scaffolds due to their metabolic stability and synthetic versatility. Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate (CAS: 1465529-95-6) exemplifies this strategic integration, combining two bioactive heterocycles within a single molecular architecture [1].
The 1,2,4-oxadiazole ring demonstrates remarkable stability under physiological conditions while maintaining sufficient polarity for aqueous solubility. This five-membered heterocycle (N-O-N-C-C arrangement) provides two hydrogen bond acceptors (N and O) without donor capability, facilitating targeted interactions with biological macromolecules. Simultaneously, the isoxazole moiety (O-N-C-C-C) serves as a carboxylate bioisostere while offering enhanced metabolic resistance compared to labile functional groups. The 5-methylisoxazol-3-yl substituent specifically enhances lipophilicity parameters critical for membrane permeability [1] [7].
When conjugated as in Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate, these motifs create an electron-deficient system ideal for π-stacking interactions with protein binding pockets. This molecular architecture has been leveraged in kinase inhibitors, antimicrobials, and CNS-targeting agents, with the ethyl carboxylate group providing either direct pharmacophoric interaction or serving as a synthetic handle for further derivatization [1] [3] [6].
The 1,2,4-oxadiazole ring exhibits strategic bioisosteric relationships with carboxamide and ester functionalities while addressing key limitations of these common motifs:
Table 1: Bioisosteric Equivalence Parameters
Property | Amide Bond | Ester Bond | 1,2,4-Oxadiazole |
---|---|---|---|
Hydrolytic Stability | Low | Moderate | High |
Dipole Moment (D) | 3.7 | 1.9-2.2 | 3.4-3.6 |
H-bond Acceptors | 1 | 2 | 2 |
Metabolic Vulnerability | High | High | Moderate |
π-Stacking Capacity | Limited | Limited | Enhanced |
In Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate, the oxadiazole core simultaneously mimics the electronic distribution of amide bonds while providing superior resistance to enzymatic degradation compared to conventional peptide linkages. This dual functionality enables the compound to serve as either a metabolically stable scaffold or a precursor for prodrug development [1] [6].
First synthesized in the 1880s, 1,2,4-oxadiazoles gained pharmaceutical prominence in the 1950s with the discovery of their CNS activity. The 1980s saw systematic exploration of 3,5-disubstituted derivatives for antimicrobial applications. Contemporary medicinal chemistry exploits these heterocycles in targeted therapies:
The integration of isoxazole with oxadiazole, as in Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate, represents a third-generation design strategy that optimizes target affinity while addressing the pharmacokinetic limitations of earlier heterocyclic systems [1] [3] [7].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8